N-(5-bromo-2-hydroxy-1H-indol-3-yl)acetamide
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Overview
Description
N-(5-bromo-2-hydroxy-1H-indol-3-yl)acetamide: is a synthetic compound derived from the indole family, which is known for its diverse biological activities. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound, specifically, features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the indole ring, with an acetamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-hydroxy-1H-indol-3-yl)acetamide typically involves the bromination of 2-hydroxyindole followed by acylation. One common method includes:
Bromination: 2-hydroxyindole is treated with bromine in an appropriate solvent such as acetic acid to introduce the bromine atom at the 5-position.
Acylation: The brominated product is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of 5-bromo-2-oxo-1H-indole-3-acetamide.
Reduction: Formation of N-(5-bromo-2-hydroxy-1H-indol-3-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(5-bromo-2-hydroxy-1H-indol-3-yl)acetamide is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has shown potential in various biological assays, including antiviral, anticancer, and antimicrobial activities. Its ability to interact with multiple biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can lead to products with desirable properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.
Comparison with Similar Compounds
- N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide
- N-(5-fluoro-2-hydroxy-1H-indol-3-yl)acetamide
- N-(5-iodo-2-hydroxy-1H-indol-3-yl)acetamide
Comparison: N-(5-bromo-2-hydroxy-1H-indol-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5(14)12-9-7-4-6(11)2-3-8(7)13-10(9)15/h2-4,13,15H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLDFHFJINHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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